Scutellaric acid
Overview
Description
Scutellaric acid is a natural product derived from the plant genus Scutellaria, which belongs to the family Lamiaceae. The molecular formula of this compound is C30H48O4, and it is known for its various pharmacological properties. This compound has been studied for its potential therapeutic effects, particularly in traditional Chinese medicine.
Mechanism of Action
Target of Action
Scutellaric acid is a compound that has been isolated from the plant Scutellaria barbata, which has a long history of medical use in Traditional Chinese Medicine The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Generally, the chemical structure of a compound defines its mode of action by determining its uptake and systemicity, and its ability to reach and bind with its target site
Biochemical Pathways
Scutellaria barbata, from which this compound is derived, has been reported to have anti-cancer, bacteriostasis, anti-virus, anti-inflammation, anti-oxidation, and immunity enhancement properties . These effects suggest that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetics of this compound in humans have been studied. After a single oral administration of Scutellarin, the precursor of this compound, the plasma concentrations of Scutellarin were very low, indicating that it might be rapidly metabolized or poorly absorbed . The major metabolite of Scutellarin was found in comparatively high concentrations in the plasma, suggesting that Scutellarin could be absorbed into the intestine after hydrolysis to its aglycone by bacterial enzymes .
Result of Action
Scutellaria barbata, from which this compound is derived, has been reported to have anti-cancer, bacteriostasis, anti-virus, anti-inflammation, anti-oxidation, and immunity enhancement properties . These effects suggest that this compound may have similar effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
It is known that Scutellaric acid interacts with various biomolecules, potentially influencing biochemical reactions .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to enhance glucose-stimulated insulin secretion in INS-1 rat pancreatic β-cell line . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can potentially enhance insulin secretion , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that this compound can potentially influence glucose and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Scutellaric acid can be synthesized through various chemical reactions involving the precursor compounds found in Scutellaria species. The synthesis typically involves hydroxylation and carboxylation reactions under controlled conditions. Specific details on the synthetic routes are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Scutellaria plants. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound. The choice of solvents and purification methods can significantly impact the efficiency and cost of production.
Chemical Reactions Analysis
Types of Reactions: Scutellaric acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Scutellaric acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: this compound is studied for its potential effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Research has shown that this compound possesses anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the formulation of various health supplements and herbal remedies.
Comparison with Similar Compounds
Scutellaric acid is structurally similar to other triterpenoid compounds, such as:
- Sumaresinolic acid
- Wilforol C
- Hederagenin
- Hederagenin methyl ester
- Hederagonic acid
Uniqueness: What sets this compound apart from these similar compounds is its specific hydroxylation pattern and the presence of unique functional groups that contribute to its distinct pharmacological profile. While other triterpenoids may share some biological activities, this compound’s unique structure allows for specific interactions with molecular targets, enhancing its therapeutic potential.
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9S,10R,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,23+,26-,27+,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOYMURMZNDHNS-JZLUYQONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102919-76-6 | |
Record name | Scutellaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102919766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SCUTELLARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKB52TAX5N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Scutellaric acid and where is it found?
A1: this compound is an oleanane-type triterpene acid. It was first isolated from the plant Scutellaria rivularis []. It has since been identified in other species of Scutellaria, including Scutellaria barbata [, ] and Scutellaria lateriflora [], as well as in the fruits of Akebia quinata [].
Q2: What are the known biological activities of this compound?
A2: While the provided research focuses primarily on the isolation and structural characterization of this compound, there is limited information regarding its specific biological activities within these papers. Further research is needed to elucidate its potential therapeutic benefits.
Q3: What analytical techniques are commonly used to identify and characterize this compound?
A3: Researchers utilize a combination of spectroscopic and chromatographic methods to isolate and characterize this compound. These techniques often include:
- Chromatography: Column chromatography, often with silica gel as the stationary phase, is employed to separate this compound from other compounds in plant extracts. [, , ]
- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, is crucial for determining the structure of this compound. Additionally, High-resolution mass spectrometry (HRMS) provides information about the molecular mass and formula. [, ]
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